3-(3,5-Difluorobenzyl)-3H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9(3aH,9aH)-dione
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Overview
Description
3-(3,5-Difluorobenzyl)-3H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9(3aH,9aH)-dione is a complex organic compound that belongs to the class of triazoloisoquinolines This compound is characterized by the presence of a triazole ring fused to an isoquinoline structure, with a difluorobenzyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorobenzyl)-3H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9(3aH,9aH)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the benzyl moiety is replaced by a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorobenzyl)-3H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9(3aH,9aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce partially or fully reduced triazoloisoquinolines.
Scientific Research Applications
3-(3,5-Difluorobenzyl)-3H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9(3aH,9aH)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorobenzyl)-3H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9(3aH,9aH)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorobenzyl)-3H-[1,2,3]triazolo[4,5-g]quinoline-4,9(3aH,9aH)-dione: Similar structure but with a quinoline core instead of isoquinoline.
3-(3,5-Difluorobenzyl)-3H-[1,2,3]triazolo[4,5-g]pyridine-4,9(3aH,9aH)-dione: Similar structure but with a pyridine core.
Uniqueness
The uniqueness of 3-(3,5-Difluorobenzyl)-3H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9(3aH,9aH)-dione lies in its specific structural features, such as the combination of the triazole and isoquinoline rings with the difluorobenzyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]-3a,9a-dihydrotriazolo[4,5-g]isoquinoline-4,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N4O2/c17-9-3-8(4-10(18)5-9)7-22-14-13(20-21-22)15(23)11-1-2-19-6-12(11)16(14)24/h1-6,13-14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGNNWKSSRNVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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